N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide: is a synthetic organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and an acetamide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide typically involves the reaction of 4-(1-ethoxy-2,2,2-trifluoroethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-(1-Ethoxy-2,2,2-trifluoroethyl)aniline
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted in the presence of a base, such as pyridine, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while bromination would produce bromo derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may be explored for its pharmacological properties, including its potential as a drug candidate for various therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide involves its interaction with molecular targets in biological systems. The ethoxy and trifluoromethyl groups may influence the compound’s binding affinity and selectivity for specific enzymes or receptors. The acetamide moiety can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
- N-(2,2,2-Trifluoroethyl)acetamide
- N-(1,1-Bis(4-fluorophenyl)-2,2,2-trifluoroethyl)acetamide
- N-(1,1-Diphenyl-2,2,2-trifluoroethyl)acetamide
Comparison: N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to other trifluoroethyl derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
CAS No. |
74696-85-8 |
---|---|
Molecular Formula |
C12H14F3NO2 |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
N-[4-(1-ethoxy-2,2,2-trifluoroethyl)phenyl]acetamide |
InChI |
InChI=1S/C12H14F3NO2/c1-3-18-11(12(13,14)15)9-4-6-10(7-5-9)16-8(2)17/h4-7,11H,3H2,1-2H3,(H,16,17) |
InChI Key |
RUQDTKUEPQQANL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)NC(=O)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.